

Topic: p-Methoxybenzylideneacetone as a Versatile Intermediate for Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *p*-Methoxybenzylideneacetone

Cat. No.: B358999

[Get Quote](#)

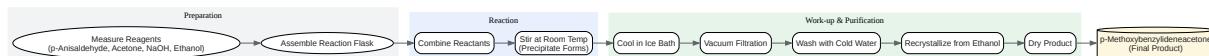
Authored by: Gemini, Senior Application Scientist Abstract

This document provides a comprehensive guide to the synthesis and application of **p-Methoxybenzylideneacetone**, a key intermediate in the fragrance industry. While its direct use in fragrance formulations is prohibited due to sensitization concerns, its chemical structure as an α,β -unsaturated ketone makes it a valuable precursor for producing other significant aroma chemicals.^[1] This guide details the robust Claisen-Schmidt condensation for its synthesis and outlines subsequent transformations, such as selective hydrogenation and oxidative cleavage, to yield high-value fragrance compounds. The protocols are designed for researchers and chemists in the fields of fragrance chemistry and synthetic organic chemistry, providing in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Role of Chalcones in Fragrance Chemistry

p-Methoxybenzylideneacetone, also known as anisylidene acetone or (E)-4-(4-methoxyphenyl)but-3-en-2-one, is a pale-yellow crystalline solid.^{[1][2]} It belongs to the chalcone family, which are compounds characterized by a 1,3-diphenylprop-2-en-1-one core structure.^[3] Chalcones are widely recognized as versatile intermediates in organic synthesis, finding applications in pharmaceuticals and, notably, as precursors in the fragrance industry.^{[3][4][5]}

The utility of **p-methoxybenzylideneacetone** lies in its reactive α,β -unsaturated carbonyl system. This functional group serves as a chemical handle for various transformations, allowing for the targeted synthesis of other aroma chemicals. It is crucial to note that the International Fragrance Association (IFRA) prohibits the use of **p-methoxybenzylideneacetone** as a direct fragrance ingredient due to its potential for dermal sensitization.^[1] Therefore, its value is exclusively as a synthetic intermediate.


This guide will focus on two primary applications:

- Synthesis of **p-Methoxybenzylideneacetone** via the Claisen-Schmidt condensation.
- Conversion into High-Value Fragrance Compounds:
 - Selective hydrogenation to produce 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether).
 - Oxidative cleavage to yield p-Anisaldehyde (Anisic Aldehyde).

Synthesis of **p-Methoxybenzylideneacetone** via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing **p-methoxybenzylideneacetone** is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation between an aromatic aldehyde lacking α -hydrogens (p-anisaldehyde) and a ketone with α -hydrogens (acetone).^{[6][7]} The reaction is typically base-catalyzed, where the base deprotonates acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of p-anisaldehyde.^[7] The resulting β -hydroxy ketone readily undergoes dehydration to form the stable, conjugated α,β -unsaturated ketone product.^{[7][8]}

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **p-Methoxybenzylideneacetone**.

Experimental Protocol

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
p-Anisaldehyde	136.15	10.0 g (8.9 mL)	0.073	Purity \geq 98% [9] [10]
Acetone	58.08	21.3 g (27.0 mL)	0.367	Used in excess
Sodium Hydroxide (NaOH)	40.00	4.4 g	0.110	-
Ethanol (95%)	-	80 mL	-	Solvent
Deionized Water	-	100 mL	-	For NaOH solution

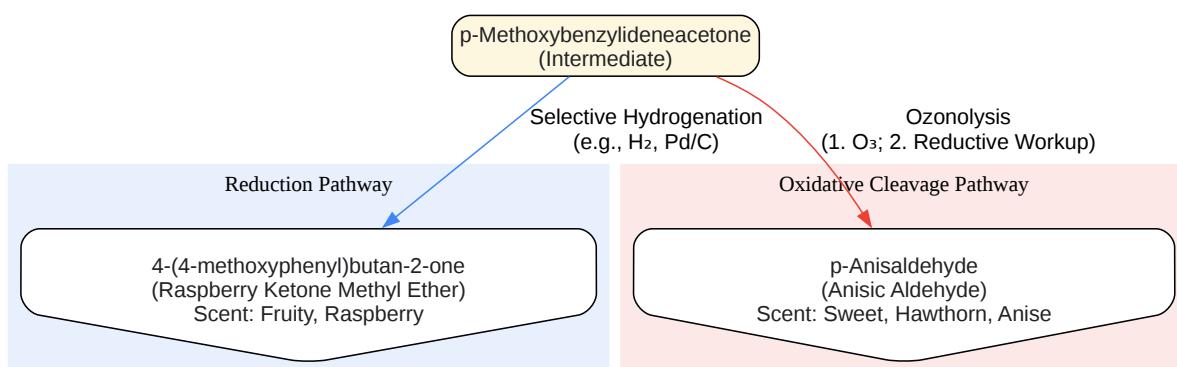
Equipment

- 250 mL Erlenmeyer flask or round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Büchner funnel and filter flask
- Beakers
- Graduated cylinders
- Recrystallization apparatus

Procedure

- Prepare Base Solution: In a 250 mL beaker, dissolve 4.4 g of sodium hydroxide in 40 mL of deionized water. Add 30 mL of 95% ethanol and cool the solution in an ice bath.
- Prepare Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of p-anisaldehyde in 50 mL of 95% ethanol. Add 21.3 g of acetone to this solution.[11]
- Initiate Reaction: Place the flask containing the aldehyde and ketone solution on a magnetic stirrer. Slowly add the cold sodium hydroxide solution dropwise over 15-20 minutes with vigorous stirring.
- Reaction Progression: A yellow precipitate should begin to form. Continue stirring for an additional 30 minutes at room temperature after the addition is complete.[8]
- Isolation: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals in the funnel with two portions of cold deionized water (30 mL each) to remove any remaining sodium hydroxide.[8]
- Purification: Recrystallize the crude product from a minimum amount of hot 95% ethanol.[8]
- Drying: Dry the purified pale-yellow crystals in a desiccator or a vacuum oven at low heat. Determine the final mass and calculate the percent yield.


Characterization

The identity and purity of the synthesized **p-methoxybenzylideneacetone** can be confirmed using standard analytical techniques.

Analysis	Expected Result
Appearance	Pale-yellow crystalline solid
Melting Point	72-75 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.50 (d, 2H), 7.45 (d, 1H), 6.91 (d, 2H), 6.65 (d, 1H), 3.85 (s, 3H), 2.39 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 198.2, 161.5, 143.0, 130.0, 127.5, 125.0, 114.3, 55.4, 27.5
IR (KBr)	ν (cm ⁻¹): ~1655 (C=O, conjugated ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether)[1]

Applications in Fragrance Synthesis

The true value of **p-methoxybenzylideneacetone** is realized in its conversion to other commercially significant aroma chemicals. The α,β-unsaturated system is the key to its versatility.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **p-methoxybenzylideneacetone** to fragrances.

Synthesis of 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether)

Selective hydrogenation of the carbon-carbon double bond in **p-methoxybenzylideneacetone**, while leaving the carbonyl group and aromatic ring intact, yields 4-(4-methoxyphenyl)butan-2-one. This compound, known as raspberry ketone methyl ether, is a valuable fragrance ingredient prized for its sweet, fruity, and raspberry-like aroma.[\[12\]](#) Catalytic hydrogenation is the preferred industrial method for this transformation.[\[13\]](#)[\[14\]](#)

Protocol: Selective Catalytic Hydrogenation

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
p-Methoxybenzylideneacetone	176.21	5.0 g	0.028	Synthesized in Part 2
Palladium on Carbon (10% Pd/C)	-	0.1 g	-	Catalyst
Ethyl Acetate or Ethanol	-	100 mL	-	Solvent
Hydrogen (H ₂) gas	2.02	-	-	High purity

Equipment

- Parr hydrogenator or a similar high-pressure reaction vessel
- Magnetic stirrer
- Filtration setup (e.g., Celite pad)

- Rotary evaporator

Procedure

- Setup: To a high-pressure reaction vessel, add 5.0 g of **p-methoxybenzylideneacetone**, 100 mL of ethyl acetate, and a magnetic stir bar.
- Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
- Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 3-4 atm (approx. 45-60 psi).
- Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within 2-4 hours.
- Work-up: Carefully depressurize and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting oil can be purified further by vacuum distillation if necessary. The product, 4-(4-methoxyphenyl)butan-2-one, is a colorless liquid.

Synthesis of p-Anisaldehyde (Anisic Aldehyde)

Oxidative cleavage of the double bond in **p-methoxybenzylideneacetone** is an effective route to p-anisaldehyde, a widely used fragrance chemical with a characteristic sweet, floral, and hawthorn-like scent.^{[9][10]} Ozonolysis followed by a reductive work-up is a clean and high-yielding method for this transformation.^{[15][16]}

Protocol: Ozonolysis

Materials and Reagents

Reagent	Molar Mass (g/mol)	Amount	Moles	Notes
p-Methoxybenzylideneacetone	176.21	5.0 g	0.028	Synthesized in Part 2
Dichloromethane (DCM)	-	100 mL	-	Solvent, anhydrous
Methanol (MeOH)	-	20 mL	-	Co-solvent
Ozone (O ₃) gas	48.00	-	-	Generated in situ
Dimethyl Sulfide (DMS)	62.13	3.5 g (4.2 mL)	0.056	Reductive work-up agent

Equipment

- Three-necked round-bottom flask equipped with a gas inlet tube
- Ozone generator (ozonator)
- Dry ice/acetone bath (-78 °C)
- Magnetic stirrer
- Separatory funnel

Procedure

- Setup: Dissolve 5.0 g of **p-methoxybenzylideneacetone** in a mixture of 100 mL of dichloromethane and 20 mL of methanol in a three-necked flask. Cool the solution to -78 °C using a dry ice/acetone bath.
- Ozonolysis: Bubble ozone gas through the stirred solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone.[\[15\]](#) Alternatively, use a triphenylphosphine indicator.

- Purge: Once the reaction is complete, bubble nitrogen or oxygen through the solution for 10-15 minutes to remove all residual ozone. This step is critical for safety.
- Reductive Work-up: While keeping the solution cold, slowly add 3.5 g of dimethyl sulfide (DMS) dropwise. A mildly exothermic reaction will occur.[17]
- Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
- Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude p-anisaldehyde can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety and Handling

- **p-Methoxybenzylideneacetone:** May cause an allergic skin reaction.[1] It is an irritant to the eyes, skin, and respiratory system.[18] Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[18]
- p-Anisaldehyde: Handle in a well-ventilated area. It is sensitive to air.[9]
- Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
- Ozonolysis: Ozone is toxic and a strong oxidant. The reaction must be performed in a well-ventilated fume hood. Ozonides formed as intermediates can be explosive; never allow the reaction mixture to warm up before the reductive work-up is complete.
- Catalytic Hydrogenation: Hydrogen gas is highly flammable. Palladium on carbon can be pyrophoric when dry and exposed to air. Handle the catalyst under an inert atmosphere or as a wet slurry.

Conclusion

p-Methoxybenzylideneacetone stands as a testament to the strategic design of fragrance synthesis. While unsuitable for direct application, its role as a versatile chalcone intermediate is invaluable. The robust Claisen-Schmidt condensation provides a reliable route for its production. Subsequent, well-established transformations like selective hydrogenation and oxidative cleavage unlock access to high-demand aroma chemicals such as the fruity raspberry ketone methyl ether and the floral p-anisaldehyde. The protocols detailed herein provide a solid foundation for researchers to explore the rich chemistry of this intermediate in the ongoing development of novel and impactful fragrance ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Methoxybenzylideneacetone | C11H12O2 | CID 736889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. p-Anisaldehyde | 123-11-5 [chemicalbook.com]
- 10. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 11. magritek.com [magritek.com]
- 12. raspberry ketone methyl ether, 104-20-1 [thegoodscentscopy.com]
- 13. Hydrogenation processes in the synthesis of perfumery ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. Ozonolysis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 18. pfaltzandbauer.com [pfaltzandbauer.com]
- To cite this document: BenchChem. [Topic: p-Methoxybenzylideneacetone as a Versatile Intermediate for Fragrance Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b358999#p-methoxybenzylideneacetone-as-an-intermediate-for-fragrance-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com